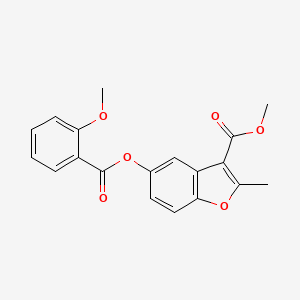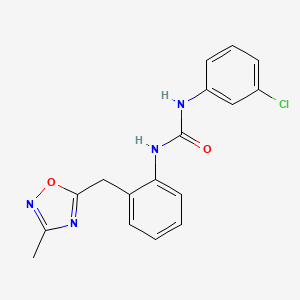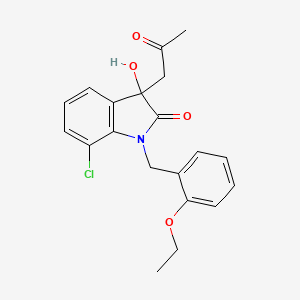![molecular formula C16H18ClN3O4S B2652180 [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride CAS No. 1795513-67-5](/img/structure/B2652180.png)
[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules, and a nitrobenzenesulfonyl group, which can impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through Povarov reaction, which is a [4+2] cycloaddition involving an aniline, an aldehyde, and an alkene.
Introduction of Nitrobenzenesulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonyl group onto the nitrogen atom of the tetrahydroquinoline ring.
Aminomethylation: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the sulfonylated tetrahydroquinoline is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The nitrobenzenesulfonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: 1-(4-Aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The tetrahydroquinoline core is a common feature in many pharmacologically active compounds, and the nitrobenzenesulfonyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the exploration of new material properties and applications.
作用机制
The mechanism by which [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- **1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- **1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride is unique due to the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
属性
IUPAC Name |
[1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.ClH/c17-11-12-3-8-16-13(10-12)2-1-9-18(16)24(22,23)15-6-4-14(5-7-15)19(20)21;/h3-8,10H,1-2,9,11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKHICVIIJTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)
![4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
![N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-nitrobenzamide](/img/structure/B2652100.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2652102.png)
![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)


![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(trifluoromethyl)benzamide](/img/structure/B2652110.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2652112.png)

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)
